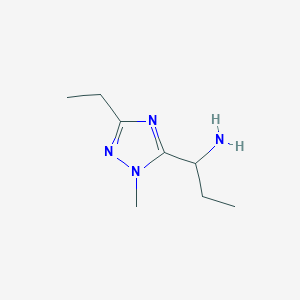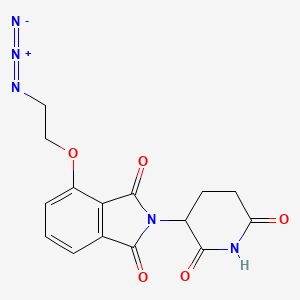
Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a tetrahydropyran ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of N-Boc-protected anilines.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the carbamate group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl (2-amino-1-(tetrahydro-2h-pyran-3-yl)ethyl)carbamate is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamates and enhances its utility in various applications.
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-amino-1-(oxan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10(7-13)9-5-4-6-16-8-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Clave InChI |
OBMOTKZYQRJFBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN)C1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-4-(2-{[4-(1h-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline](/img/structure/B13536045.png)


![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13536061.png)




![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)

